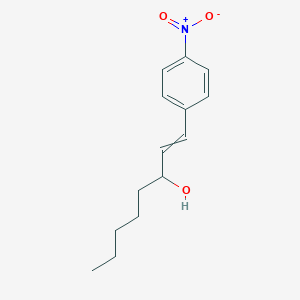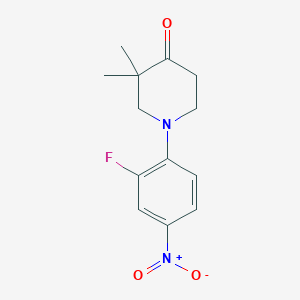![molecular formula C10H16O B15170192 (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one CAS No. 904681-42-1](/img/structure/B15170192.png)
(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-7,7-dimethylbicyclo[420]octan-2-one is a bicyclic ketone compound with a unique structure that features a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require precise temperature control and the use of catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and continuous flow reactors. This allows for efficient production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Ketones with fused ring systems: Other ketones that feature fused ring systems, such as norbornanone.
Uniqueness
(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one is unique due to its specific stereochemistry and the presence of the dimethyl groups, which can influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of (1R,6R)-7,7-dimethylbicyclo[420]octan-2-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
904681-42-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-8(10)4-3-5-9(7)11/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
ABUUNWMZZZNVIA-HTQZYQBOSA-N |
SMILES isomérique |
CC1(C[C@@H]2[C@H]1CCCC2=O)C |
SMILES canonique |
CC1(CC2C1CCCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
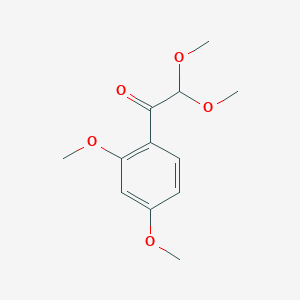
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
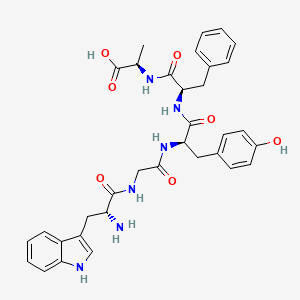
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
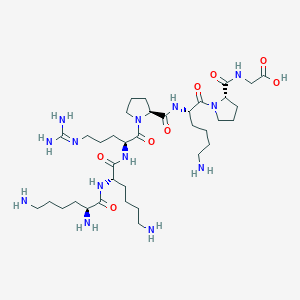

![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
